molecular formula C11H11NO3 B1403104 3-Cyano-5-isopropoxybenzoic acid CAS No. 1306763-49-4

3-Cyano-5-isopropoxybenzoic acid

Cat. No.: B1403104
CAS No.: 1306763-49-4
M. Wt: 205.21 g/mol
InChI Key: ZGXQERPGKPOHMJ-UHFFFAOYSA-N
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Description

3-Cyano-5-isopropoxybenzoic acid is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group at the 3-position and an isopropoxy group at the 5-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-isopropoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 3-aldehyde-4-ethyl hydroxybenzoate from ethyl p-hydroxybenzoate. This intermediate is then converted to 3-cyano-4-ethyl hydroxybenzoate, followed by the formation of 3-cyano-4-ethyl isopropoxybenzoate. Finally, 3-cyano-4-ethyl isopropoxybenzoate is hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound aim to optimize yield and minimize the use of hazardous reagents. One such method avoids the use of virulent cyanide, such as cuprous cyanide, making it more suitable for large-scale production . The process involves the use of readily available and cost-effective raw materials, enhancing its industrial viability.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-isopropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Cyano-5-isopropoxybenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor studies.

    Medicine: Research explores its potential therapeutic applications, particularly in the treatment of diseases like multiple sclerosis.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-5-isopropoxybenzoic acid involves its interaction with specific molecular targets. For instance, it acts as an agonist for sphingosine-1-phosphate receptors (S1P1 and S1P5), which are involved in immune modulation and other physiological processes . The compound’s effects are mediated through these receptors, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-5-isopropoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an S1P receptor agonist sets it apart from other similar compounds, making it valuable in therapeutic research.

Properties

IUPAC Name

3-cyano-5-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(2)15-10-4-8(6-12)3-9(5-10)11(13)14/h3-5,7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXQERPGKPOHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-cyano-5-isopropoxybenzoate (1.19 g, 5.4 mmol) in EtOH (4 mL) was added 5N NaOH (3 mL, 15 mmol). After stirring at room temperature for 4 h, the reaction mixture was diluted with 1N HCl and extracted with EA. The combined organic layers were dried over Na2SO4 and concentrated to provide 920 mg (83%) of 3-cyano-5-isopropoxybenzoic acid as a white solid. LCMS-ESI (m/z) calculated for C11H11NO3: 205.2. found 206.1 [M+H]+, tR=2.97 min. 1H NMR (400 MHz, CDCl3) δ 7.93 (t, J=1.4 Hz, 1H), 7.80 (dd, J=2.6, 1.4 Hz, 1H), 7.35 (dd, J=2.6, 1.4 Hz, 1H), 4.71-4.56 (m, 1H), 1.38 (dd, J=6.1, 2.2 Hz, 6H).
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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